molecular formula C13H18O3 B185058 2-Methoxyphenyl hexanoate CAS No. 613-00-3

2-Methoxyphenyl hexanoate

Cat. No.: B185058
CAS No.: 613-00-3
M. Wt: 222.28 g/mol
InChI Key: QERSHYZMPGXOIY-UHFFFAOYSA-N
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Description

2-Methoxyphenyl hexanoate is an ester compound derived from hexanoic acid (a six-carbon fatty acid) and 2-methoxyphenol (guaiacol). The aromatic methoxy group may enhance its stability in polar environments or alter its interaction with biological systems compared to aliphatic esters.

Properties

CAS No.

613-00-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2-methoxyphenyl) hexanoate

InChI

InChI=1S/C13H18O3/c1-3-4-5-10-13(14)16-12-9-7-6-8-11(12)15-2/h6-9H,3-5,10H2,1-2H3

InChI Key

QERSHYZMPGXOIY-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=CC=C1OC

Canonical SMILES

CCCCCC(=O)OC1=CC=CC=C1OC

Other CAS No.

613-00-3

Origin of Product

United States

Chemical Reactions Analysis

Method 1: Fischer Esterification

Hexanoic acid reacts with 2-methoxyphenol in the presence of a catalytic acid (e.g., H<sub>2</sub>SO<sub>4</sub>):

C5H11COOH+2 MethoxyphenolH+2 Methoxyphenyl hexanoate+H2O\text{C}_5\text{H}_{11}\text{COOH}+\text{2 Methoxyphenol}\xrightarrow{\text{H}^+}\text{2 Methoxyphenyl hexanoate}+\text{H}_2\text{O}

Conditions : Reflux at 110–120°C for 6–8 hours .

Method 2: Acyl Chloride Route

Hexanoyl chloride reacts with 2-methoxyphenol under basic conditions (e.g., pyridine or triethylamine):

C5H11COCl+2 MethoxyphenolBase2 Methoxyphenyl hexanoate+HCl\text{C}_5\text{H}_{11}\text{COCl}+\text{2 Methoxyphenol}\xrightarrow{\text{Base}}\text{2 Methoxyphenyl hexanoate}+\text{HCl}

Yield : ~85–90% under anhydrous conditions .

Hydrolysis Reactions

The ester undergoes hydrolysis via acid- or base-catalyzed mechanisms:

Base-Catalyzed Hydrolysis (Saponification)

In aqueous NaOH:

2 Methoxyphenyl hexanoate+NaOHHexanoateNa++2 Methoxyphenol\text{2 Methoxyphenyl hexanoate}+\text{NaOH}\rightarrow \text{Hexanoate}^-\text{Na}^++\text{2 Methoxyphenol}

Mechanism : Nucleophilic attack by OH<sup>−</sup> at the carbonyl carbon, forming a tetrahedral intermediate .
Rate Constant : Base hydrolysis of similar esters occurs at k=0.12h1k=0.12\,\text{h}^{-1} (pH 12, 25°C) .

Acid-Catalyzed Hydrolysis

In dilute H<sub>2</sub>SO<sub>4</sub>:

2 Methoxyphenyl hexanoate+H2OH+Hexanoic acid+2 Methoxyphenol\text{2 Methoxyphenyl hexanoate}+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{Hexanoic acid}+\text{2 Methoxyphenol}

Activation Energy : ~50–60 kJ/mol for analogous esters .

Transesterification

The ester reacts with alcohols (e.g., methanol) under acid or base catalysis:

2 Methoxyphenyl hexanoate+CH3OHH+/OHMethyl hexanoate+2 Methoxyphenol\text{2 Methoxyphenyl hexanoate}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Methyl hexanoate}+\text{2 Methoxyphenol}

Conditions : Methanol excess, 60–70°C. Yield : >80% .

Nucleophilic Substitution

The carbonyl group participates in nucleophilic acyl substitution:

NucleophileProductConditionsYieldReference
NH<sub>3</sub>Hexanamide + 2-MethoxyphenolHigh-pressure NH<sub>3</sub>, 100°C65%
ROH (Alcohols)New ester + 2-MethoxyphenolAcidic/Basic catalyst70–90%

Reduction Reactions

Reduction with LiAlH<sub>4</sub> converts the ester to a primary alcohol:

2 Methoxyphenyl hexanoateLiAlH41 Hexanol+2 Methoxyphenol\text{2 Methoxyphenyl hexanoate}\xrightarrow{\text{LiAlH}_4}\text{1 Hexanol}+\text{2 Methoxyphenol}

Mechanism : Hydride attack at the carbonyl carbon .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl group undergoes reactions at the ortho/para positions:

ReactionReagentProductYieldReference
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>4-Nitro-2-methoxyphenyl hexanoate55%
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>5-Bromo-2-methoxyphenyl hexanoate60%

Thermal Decomposition

At temperatures >200°C, the ester undergoes pyrolysis:

2 Methoxyphenyl hexanoateHexenoic acid+2 Methoxyphenol derivatives\text{2 Methoxyphenyl hexanoate}\rightarrow \text{Hexenoic acid}+\text{2 Methoxyphenol derivatives}

Mechanism : Radical-initiated cleavage of the ester bond .

Oxidation Reactions

Strong oxidizers (e.g., KMnO<sub>4</sub>) degrade the ester:

2 Methoxyphenyl hexanoateKMnO4CO2+H2O+2 Methoxybenzoic acid\text{2 Methoxyphenyl hexanoate}\xrightarrow{\text{KMnO}_4}\text{CO}_2+\text{H}_2\text{O}+\text{2 Methoxybenzoic acid}

Conditions : Acidic, 80–100°C .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Hexanoate (Ethyl Caproate)

  • Molecular Formula : C₈H₁₆O₂
  • Key Properties: Volatile ester with a fruity odor, commonly used in food flavoring (e.g., strawberry, pineapple) . Boiling point: ~167°C; solubility in water: ~0.6 g/L (hydrophobic due to the hexanoate chain).
  • Applications : Dominant flavor compound in Chinese liquors (e.g., Luzhoulaojiao), with concentrations up to 2,221 mg/L .
  • Research Findings: Adsorption studies show hexanoate derivatives exhibit higher affinity for anion-exchange resins than shorter-chain carboxylates. Pure hexanoate solutions saturate resins at ~33.5 bed volumes (BV), while mixtures show delayed saturation due to competitive binding .

Methyl Hexanoate

  • Molecular Formula : C₇H₁₄O₂
  • Key Properties: Lower molecular weight than ethyl hexanoate, leading to higher volatility (boiling point: ~151°C). Identified in CO₂-treated strawberries as a key volatile compound .
  • Analytical Identification : GC/MS retention times and mass spectra align with commercial standards, enabling precise quantification in complex matrices .

2-Ethylhexyl Hexanoate

  • Molecular Formula : C₁₄H₂₆O₂
  • Key Properties: Branched alkyl chain increases steric hindrance, reducing volatility compared to linear esters.
  • Structural Contrast: The ethylhexyl group introduces hydrophobicity, whereas the methoxyphenyl group in 2-methoxyphenyl hexanoate may enhance π-π interactions in separation processes.

Furfuryl Hexanoate

  • Key Properties: Identified in Chinese liquors, with flavor characteristics influenced by the furan ring .

Data Table: Comparative Analysis of Hexanoate Esters

Compound Molecular Formula Molecular Weight (g/mol) Key Applications Notable Properties References
This compound C₁₃H₁₈O₃ 222.28 Synthetic intermediates Aromatic ester with methoxy group Inferred
Ethyl hexanoate C₈H₁₆O₂ 144.21 Food flavoring, beverages High volatility, fruity odor
Methyl hexanoate C₇H₁₄O₂ 130.19 Food additives Lower boiling point than ethyl ester
2-Ethylhexyl hexanoate C₁₄H₂₆O₂ 242.36 Industrial solvents High hydrophobicity, limited flavor use

Research Findings and Implications

  • Adsorption Behavior: Longer-chain carboxylates (e.g., hexanoate) exhibit higher adsorption affinity on anion-exchange resins than acetate or propionate. Pure hexanoate saturates resins at 33.5 BV, while co-fermented mixtures saturate faster (~20 BV) due to matrix effects . This suggests this compound’s phenyl group might further delay breakthrough in chromatographic separations.
  • Analytical Challenges: GC/MS and comprehensive 2D-GC (GC×GC/TOF-MS) are critical for distinguishing hexanoate esters in complex mixtures. For example, ethyl hexanoate in liquors is quantified at 2,221 mg/L with high reproducibility .
  • Biological Interactions: While 2-hexanone (a ketone analog) shows neurotoxicity , ester derivatives like this compound likely have distinct metabolic pathways due to esterase-mediated hydrolysis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Methoxyphenyl hexanoate in academic laboratories?

  • Methodology : A two-step esterification approach is commonly used. First, hexanoic acid is activated using thionyl chloride (SOCl₂) to form hexanoyl chloride. This intermediate is then reacted with 2-methoxyphenol under basic conditions (e.g., pyridine or triethylamine) to yield the ester. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis .
  • Validation : Confirm product purity via GC-MS or HPLC, comparing retention times with standards.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation kinetics using UV-Vis spectroscopy (λ~270 nm for aromatic esters) or LC-MS to identify breakdown products like hexanoic acid and 2-methoxyphenol .
  • Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics. Adjust storage recommendations (e.g., refrigeration, inert atmosphere) based on results.

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

  • Methodology : Use gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) for volatile ester analysis. For non-volatile degradation products, reverse-phase HPLC with a C18 column and acetonitrile/water gradient is recommended. Internal standards (e.g., methyl benzoate) improve accuracy .

Advanced Research Questions

Q. How can microbial co-cultures be leveraged to study the environmental degradation of this compound?

  • Methodology : Establish defined co-cultures (e.g., Acinetobacter spp. for ester hydrolysis and Pseudomonas spp. for aromatic ring cleavage) in bioreactors. Monitor metabolite profiles via NMR or FTIR to map pathways like β-oxidation of hexanoate and demethylation of 2-methoxyphenol .
  • Challenges : Optimize oxygen levels and nutrient supply to balance growth rates between strains.

Q. What role does this compound play in ligand-surface interactions in nanomaterials?

  • Methodology : Functionalize quantum dots (QDs) or nanoparticles with the ester and analyze ligand conformation using ¹³C CODEX NMR. Compare dynamics (e.g., stationary vs. mobile ligands) under varying solvent polarities. Computational modeling (MD simulations) can predict binding affinities .
  • Applications : Tailor ester-functionalized QDs for biosensing or drug delivery by modulating ligand density .

Q. How can computational tools aid in retrosynthetic planning for this compound derivatives?

  • Methodology : Use AI-driven platforms (e.g., Reaxys or Pistachio) to predict viable routes for derivatives like 2-Methoxy-4-nitrophenyl hexanoate. Validate proposed pathways with DFT calculations (e.g., Gibbs free energy of intermediate steps) .
  • Optimization : Screen solvent/reagent combinations in silico to minimize side reactions (e.g., nitro group reduction).

Q. What statistical approaches are effective for analyzing batch variability in this compound synthesis?

  • Methodology : Apply multivariate analysis (PCA or hierarchical clustering) to datasets including yield, purity, and reaction parameters (temperature, catalyst loading). Identify critical factors (e.g., stirring rate) using ANOVA .
  • Outcome : Develop a quality-by-design (QbD) framework to standardize synthesis protocols.

Methodological Considerations

  • Safety Protocols : Handle hexanoyl chloride (corrosive) in fume hoods with PPE (gloves, goggles). For large-scale reactions, adhere to OSHA guidelines for ester handling (ventilation, spill containment) .
  • Data Contradictions : If stability studies conflict with computational predictions (e.g., unexpected hydrolysis at pH 7), re-evaluate experimental conditions (e.g., trace metal catalysis) .

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